![molecular formula C24H22FN5O3S B10831290 8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)
8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EEDi-5285 is an exceptionally potent, efficacious, and orally active small-molecule inhibitor of embryonic ectoderm development. It binds to the embryonic ectoderm development protein with an IC50 value of 0.2 nM and inhibits cell growth with IC50 values of 20 pM and 0.5 nM in the Pfeiffer and KARPAS422 lymphoma cell lines, respectively, carrying an enhancer of zeste homolog 2 mutation .
Preparation Methods
The preparation of EEDi-5285 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including hydrogen-bonding interactions and crystallography data collection. The preparation process also involves the use of various reagents and conditions to achieve the desired chemical structure .
Chemical Reactions Analysis
EEDi-5285 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen-bonding interactions and crystallography data collection. The major products formed from these reactions are the desired chemical structures that exhibit potent inhibitory effects on embryonic ectoderm development .
Scientific Research Applications
EEDi-5285 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a potent inhibitor of embryonic ectoderm development. In biology, it is used to study the effects of inhibiting embryonic ectoderm development on cell growth and development. In medicine, it is being explored as a potential therapeutic agent for cancer treatment, particularly in lymphoma cell lines carrying an enhancer of zeste homolog 2 mutation. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of EEDi-5285 involves its binding to the embryonic ectoderm development protein, which inhibits its function. This inhibition leads to the suppression of cell growth and development in lymphoma cell lines carrying an enhancer of zeste homolog 2 mutation. The molecular targets and pathways involved in this mechanism include the embryonic ectoderm development protein and its interactions with other cellular components .
Comparison with Similar Compounds
EEDi-5285 is compared with other similar compounds, such as EED226 and EEDi-1056. EEDi-5285 is approximately 100 times more potent than EED226 in binding to the embryonic ectoderm development protein and more than 300 times more potent in inhibiting cell growth in the KARPAS422 cell line. EEDi-5285 also forms similar interactions with the secondary binding site, including direct hydrogen-bonding to the surface residues of the embryonic ectoderm development protein .
Properties
Molecular Formula |
C24H22FN5O3S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C24H22FN5O3S/c1-34(31,32)23-22-17(15-4-6-20(26-10-15)14-2-3-14)11-27-24(30(22)13-29-23)28-12-18-16-8-9-33-21(16)7-5-19(18)25/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,27,28) |
InChI Key |
BMLWIABJRSYZDK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=CN=C(N2C=N1)NCC3=C(C=CC4=C3CCO4)F)C5=CN=C(C=C5)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


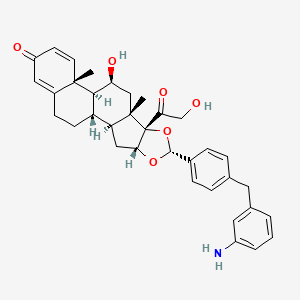
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
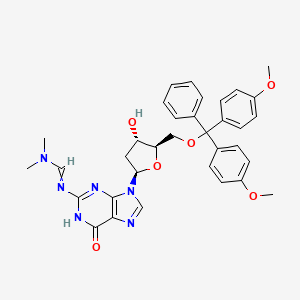
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)

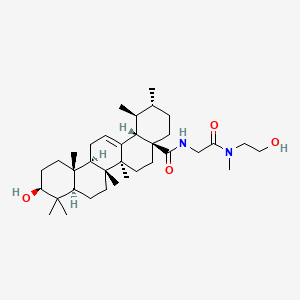
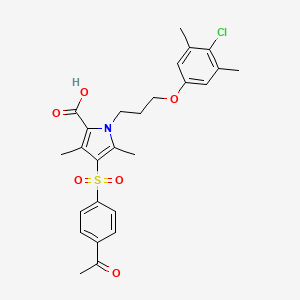
![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
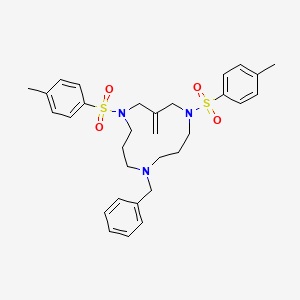
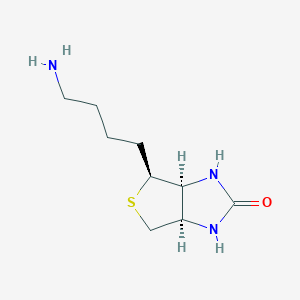
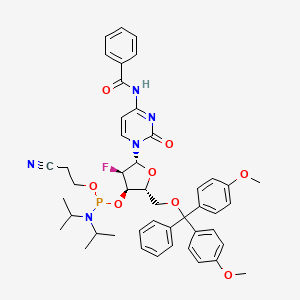
![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate](/img/structure/B10831297.png)
